

# 3-chloro-5-(trifluoromethyl)benzoic acid

## molecular weight

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### Compound of Interest

Compound Name: 3-chloro-5-(trifluoromethyl)benzoic Acid

Cat. No.: B1630759

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An In-depth Technical Guide to **3-chloro-5-(trifluoromethyl)benzoic acid**

## Executive Summary

This technical guide provides a comprehensive overview of **3-chloro-5-(trifluoromethyl)benzoic acid** (CAS No. 53985-49-2), a critical fluorinated building block in modern chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthesis and purification protocol, outlines robust analytical characterization methodologies, and explores its applications. The narrative emphasizes the causal reasoning behind experimental choices, reflecting field-proven insights to ensure both technical accuracy and practical utility.

## Introduction: A Key Fluorinated Synthron

**3-chloro-5-(trifluoromethyl)benzoic acid** is an aromatic carboxylic acid distinguished by the presence of two highly electronegative substituents: a chlorine atom and a trifluoromethyl (CF<sub>3</sub>) group. This unique substitution pattern makes it an indispensable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries[1].

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity[2]

[3]. The CF<sub>3</sub> group can significantly alter the electronic properties and conformation of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. As such, synthons like **3-chloro-5-(trifluoromethyl)benzoic acid** are of high value to researchers aiming to rationally design next-generation therapeutic agents and advanced materials.

## Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties is foundational to its application in the laboratory. The key properties of **3-chloro-5-(trifluoromethyl)benzoic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>4</sub> ClF <sub>3</sub> O <sub>2</sub>	[4]
Molecular Weight	224.56 g/mol	[4]
IUPAC Name	3-chloro-5-(trifluoromethyl)benzoic acid	[4]
CAS Number	53985-49-2	[4]
Melting Point	98-101 °C	[5]
Boiling Point	263 °C	[5]
Density	1.523 g/cm <sup>3</sup>	[5]
Appearance	White powder to yellow liquid	[5][6]
Solubility	Soluble in water	[5][6]

Note on Appearance: The reported appearance varies, which may be attributable to the purity of the sample or the conditions of observation. Highly pure samples are typically crystalline white solids at room temperature.

## Safety and Handling

From a safety perspective, **3-chloro-5-(trifluoromethyl)benzoic acid** is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

- Hazard Statements:
  - H315: Causes skin irritation[4].
  - H319: Causes serious eye irritation[4].
  - H335: May cause respiratory irritation[4].
- Precautionary Measures:
  - Work in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
  - Avoid inhalation of dust or vapors.
  - Prevent contact with skin and eyes.

## Synthesis and Purification Workflow

The reliable synthesis of **3-chloro-5-(trifluoromethyl)benzoic acid** is critical for its use in further applications. A common and effective method is the Sandmeyer-type reaction starting from 3-amino-5-(trifluoromethyl)benzoic acid. This process involves diazotization of the amine followed by a copper-catalyzed chloride substitution.

## Detailed Synthesis Protocol

This protocol is adapted from established procedures and provides a robust method for laboratory-scale synthesis[6].

### Step 1: Reaction Setup

- To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add copper(I) chloride (CuCl, 38.6 g) and acetonitrile (375 mL).
- Warm the resulting solution to 45-50 °C under a nitrogen atmosphere.
- In a separate beaker, prepare a solution of tert-butyl nitrite (tBuONO, 35.2 g).

## Step 2: Diazotization and Sandmeyer Reaction

- Slowly add the starting material, 3-amino-5-(trifluoromethyl)benzoic acid (50.0 g), to the warm CuCl solution in portions.
  - Scientific Rationale: The amine is the nucleophile that will be converted into a diazonium salt, an excellent leaving group. tBuONO serves as the diazotizing agent, generating the reactive nitrosonium ion in situ. Copper(I) chloride is the catalyst that facilitates the substitution of the diazonium group with chloride.
- Carefully control the addition rate to maintain the internal reaction temperature between 45-50 °C. An ice bath may be required for cooling as the reaction can be exothermic.
- After the addition is complete, stir the mixture at 50 °C for an additional 30 minutes to ensure the reaction goes to completion.

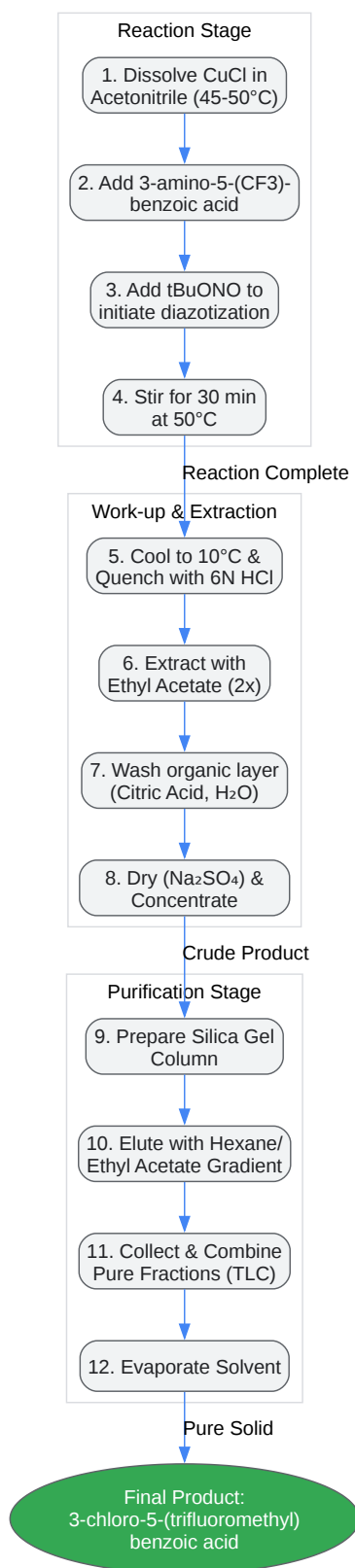
## Step 3: Work-up and Extraction

- Cool the reaction mixture to 10 °C using an ice bath.
- Slowly add 6N hydrochloric acid (250 mL) to the mixture and stir for 10 minutes.
  - Scientific Rationale: The acid quenches the reaction and protonates the carboxylate, ensuring the product is in its neutral carboxylic acid form for efficient extraction into an organic solvent.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 200 mL).
- Combine the organic layers and wash sequentially with a 10% aqueous citric acid solution (150 mL) and water (150 mL).
  - Scientific Rationale: The citric acid wash helps to chelate and remove any residual copper salts from the organic phase.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

#### Step 4: Purification

- The resulting crude residue should be purified by silica gel column chromatography.
- Prepare a slurry of silica gel in hexane and pack the column.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column using a solvent gradient of 10% to 25% ethyl acetate in hexane.
  - Scientific Rationale: The gradient elution allows for the separation of nonpolar impurities first (at low ethyl acetate concentration), followed by the elution of the more polar product as the solvent polarity increases.
- Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to yield **3-chloro-5-(trifluoromethyl)benzoic acid** as a white powder. A typical yield for this process is around 60%<sup>[6]</sup>.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of the target compound.

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach ensures a self-validating system of characterization.

## Spectroscopic and Chromatographic Methods

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, one proton will appear as a singlet (or a finely split triplet,  $J \approx 2$  Hz), and the other two will also appear as singlets (or finely split doublets/triplets). The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift ( $>10$  ppm), which is exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The carbon spectrum will show eight distinct signals: six for the aromatic carbons (one of which will be a quartet due to coupling with the three fluorine atoms of the  $\text{CF}_3$  group), one for the carboxylic carbon ( $\sim 165$ -170 ppm), and one for the trifluoromethyl carbon (a quartet centered around 120-130 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum provides confirmation of the key functional groups.

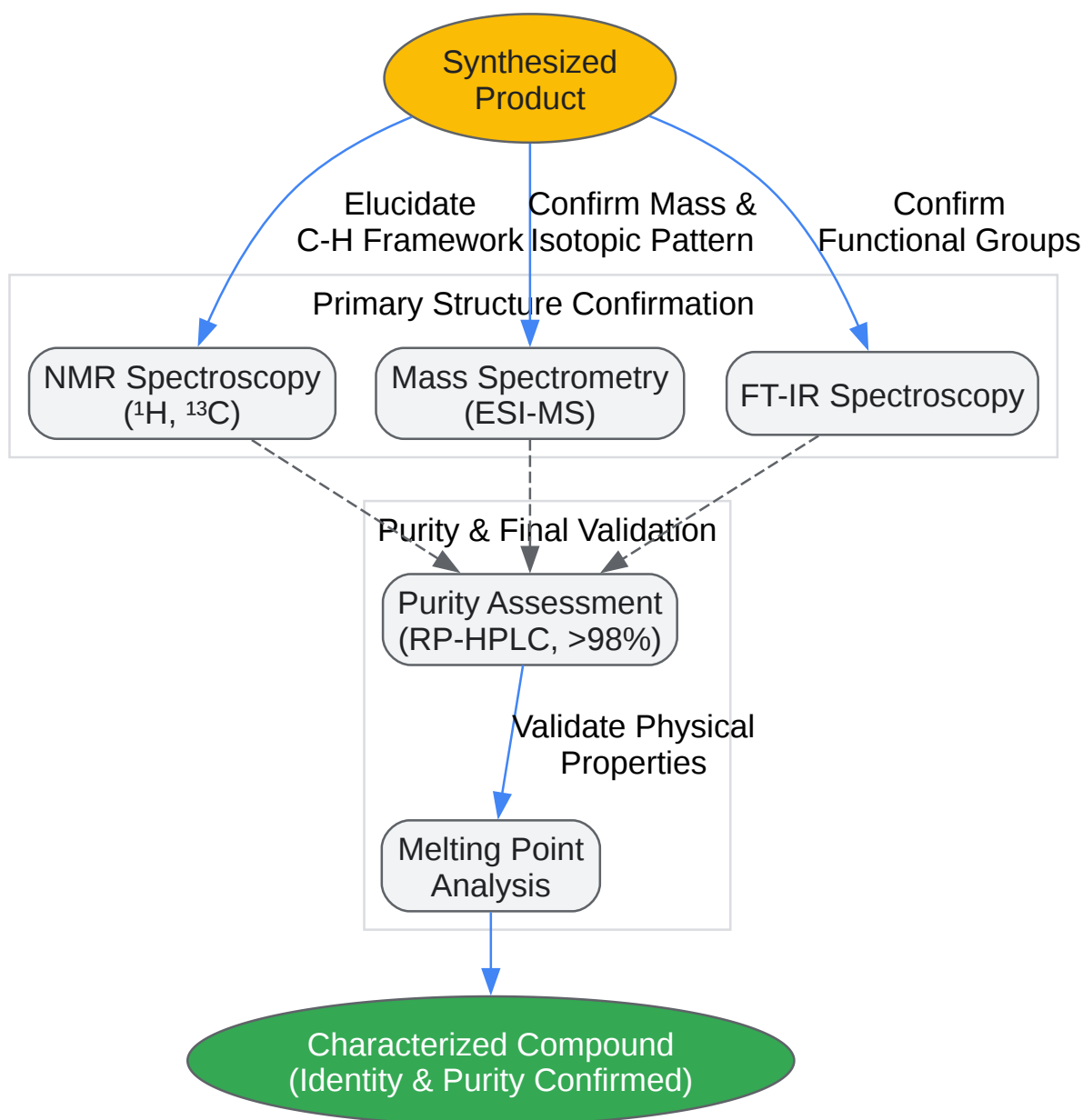
- O-H Stretch: A very broad absorption band from  $\sim 2500$ - $3300\text{ cm}^{-1}$ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp absorption band around  $1700$ - $1725\text{ cm}^{-1}$ .
- C=C Stretch: Aromatic ring stretches appearing in the  $1450$ - $1600\text{ cm}^{-1}$  region.
- C-F Stretch: Strong absorptions in the  $1100$ - $1350\text{ cm}^{-1}$  region, characteristic of the  $\text{CF}_3$  group.
- C-Cl Stretch: An absorption in the  $600$ - $800\text{ cm}^{-1}$  region. An ATR-IR spectrum for this compound is available in public databases for reference[4][7].

### 3. Mass Spectrometry (MS)

- **Molecular Ion Peak:** Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent molecular ion  $[M-H]^-$  in negative mode or  $[M+H]^+$  in positive mode. Crucially, due to the natural abundance of chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ), the molecular ion will appear as a pair of peaks with an intensity ratio of approximately 3:1, separated by 2 m/z units. This isotopic pattern is a definitive indicator of a monochlorinated compound.
- **Fragmentation:** Common fragmentation pathways include the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da).

4. **High-Performance Liquid Chromatography (HPLC)** HPLC is the definitive technique for assessing purity. Using a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid), a pure sample should yield a single, sharp peak. Purity is quantified by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

## Analytical Workflow Diagram



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Caption: A standard workflow for the analytical validation of the title compound.

## Applications in Research and Drug Development

The utility of **3-chloro-5-(trifluoromethyl)benzoic acid** lies in its function as a versatile chemical handle. The carboxylic acid group is readily derivatized, most commonly through amide bond formation, allowing it to be coupled to a wide variety of amine-containing scaffolds.

- **Pharmaceutical Intermediates:** It is a known precursor in the synthesis of novel antitubercular agents belonging to the benzothiazinone class[8]. Furthermore, related structures are key intermediates for substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders[9]. The aniline derivative, 3-chloro-5-(trifluoromethyl)aniline, has been used in the development of specific drug candidates, highlighting the value of this substitution pattern[10].
- **Agrochemical Synthesis:** The trifluoromethyl group is a common feature in modern pesticides and herbicides. This building block provides a convenient route to introduce this toxiphore into new agrochemical candidates, potentially improving their efficacy and environmental stability.
- **Material Science:** The unique electronic properties conferred by the chloro and trifluoromethyl groups make this compound an interesting building block for the synthesis of specialty polymers and functional materials with tailored properties.

## Conclusion

**3-chloro-5-(trifluoromethyl)benzoic acid** is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it a reliable component in multi-step synthetic campaigns. The analytical protocols outlined herein provide a framework for ensuring the quality and consistency required for high-stakes research, particularly in drug discovery. As the demand for molecules with enhanced biological and physical properties continues to grow, the importance of strategically functionalized building blocks like **3-chloro-5-(trifluoromethyl)benzoic acid** will only increase.

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